
Daidzein 4'-O-glucuronide
Descripción general
Descripción
Daidzein 4'-O-glucuronide is a major phase II metabolite of the soy isoflavone daidzein, formed via glucuronidation at the 4'-hydroxyl position of the B-ring. This conjugation significantly alters its physicochemical properties, enhancing water solubility for renal excretion while reducing its inherent bioactivity as a phytoestrogen . Structurally, it is characterized by the molecular formula C₂₁H₁₈O₁₀ and a molecular weight of 430.36 g/mol, with a calculated octanol-water partition coefficient (ClogP) of 0.08, indicating moderate lipophilicity compared to its positional isomer, daidzein-7-O-glucuronide (ClogP = -0.10) .
The compound is identified in biological matrices such as human plasma and cow’s milk, particularly in individuals consuming soy-rich diets . Its synthesis has been achieved through enzymatic and chemical methods, enabling the production of high-purity standards for pharmacological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Daidzein 4’-O-glucuronide typically involves the glucuronidation of daidzein. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor. The reaction is usually performed under mild conditions, with a pH range of 7.0 to 7.5 and at a temperature of around 37°C .
Industrial Production Methods: Industrial production of Daidzein 4’-O-glucuronide can be achieved through biotransformation processes using microbial cultures or engineered yeast strains that express the necessary glucuronosyltransferase enzymes. This method is advantageous due to its high yield and environmentally friendly nature .
Análisis De Reacciones Químicas
Hydrolysis and Regeneration
Daidzein 4'-O-glucuronide can undergo hydrolysis back to daidzein (aglycone) via β-glucuronidase in tissues, enabling potential reactivation of the biologically active form .
Competitive Sulfation
In human cells, this compound may compete with sulfation pathways. For example:
-
Daidzein-7-glucuronide-4'-sulfate has been identified as a dual conjugate metabolite, suggesting sulfotransferases (SULTs) can act on glucuronidated daidzein .
-
Sulfation typically occurs at the 4'-position when glucuronidation is incomplete .
Chromatographic Behavior
-
Retention time : this compound elutes later than its 7-O-glucuronide isomer in reversed-phase HPLC due to reduced polarity .
-
Mass spectrometry :
Property | Value | Source |
---|---|---|
Molecular formula | C₂₁H₁₈O₁₀ | |
Exact mass | 430.09 g/mol | |
HPLC retention time | ~15–18 min (C18 column) |
Stability and Degradation
-
Storage stability : Daidzein glucuronides degrade by <7% after 30 days at -20°C in methanol .
-
pH sensitivity : Degrades rapidly in alkaline conditions, releasing daidzein .
Biological Implications
-
Bioavailability : Glucuronidation reduces daidzein’s bioavailability (12.8% for free aglycone) , but 4'-O-glucuronide may serve as a reservoir for localized aglycone release in tissues .
-
Receptor interactions : Glucuronides exhibit weaker estrogen receptor binding compared to daidzein (IC₅₀ > 10 µM vs. 0.1 µM for aglycone) .
Research Gaps
-
Limited in vivo data exist on the specific pharmacokinetics of 4'-O-glucuronide compared to 7-O-glucuronide.
-
The role of gut microbiota in hydrolyzing 4'-O-glucuronide remains understudied .
This synthesis highlights the compound’s enzymatic formation, competitive metabolism, and analytical profiles, drawing from diverse methodologies including HPLC-MS, enzymatic assays, and metabolic tracing .
Aplicaciones Científicas De Investigación
Nutritional Applications
Daidzein 4'-O-glucuronide plays a significant role in the bioavailability and metabolism of isoflavones. Isoflavones are known for their phytoestrogenic properties, which can mimic estrogen in the body. The presence of glucuronides enhances the solubility and excretion of these compounds, influencing their physiological effects.
- Bioavailability : Studies indicate that glucuronidation increases the solubility of daidzein, facilitating its absorption in the intestines and subsequent metabolism by gut microbiota into bioactive forms such as equol .
- Dietary Sources : Foods rich in daidzein, such as soy milk and tofu, contribute to higher levels of this metabolite in the human body, influencing health outcomes related to hormone-related diseases .
Pharmacological Applications
This compound is being investigated for its potential therapeutic effects:
- Bone Health : Research has shown that daidzein metabolites may have bone-sparing effects. In ovariectomized mice, diets supplemented with isoflavones have been linked to reduced bone loss, potentially mediated by daidzein's conversion to equol .
- Cancer Prevention : Isoflavones, including daidzein and its glucuronides, are studied for their anti-cancer properties. They may exert protective effects against hormone-dependent cancers by modulating estrogen receptor activity .
Mechanistic Insights
The metabolic pathway of daidzein involves its conversion into various metabolites, including this compound. Understanding this pathway is crucial for elucidating its biological effects:
- Gut Microbiota Influence : The ability to convert daidzein into equol varies among individuals and is influenced by gut microbiota composition. Approximately one-third of adults possess the necessary gut flora to perform this conversion effectively .
- Metabolic Pathways : Daidzein undergoes phase II metabolism predominantly through glucuronidation and sulfation, resulting in various conjugated forms that are more readily excreted and potentially more bioactive .
Case Studies and Research Findings
Several studies highlight the significance of this compound in health research:
- Study on Urinary Excretion : A study characterized urinary isoflavone metabolites after soy consumption, finding that glucuronides accounted for a substantial proportion of excreted metabolites. This suggests that dietary intake significantly influences metabolite profiles in humans .
- Effects on Hormonal Regulation : Research indicates that dietary supplementation with soy products can alter hormonal levels in premenopausal women, potentially due to increased levels of daidzein and its glucuronides .
Summary Table of Findings
Mecanismo De Acción
The mechanism of action of Daidzein 4’-O-glucuronide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Estrogenic Activity: It binds to estrogen receptors and modulates their activity, mimicking the effects of estrogen.
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison of Daidzein 4'-O-glucuronide with Related Metabolites
- Positional Isomerism : Daidzein-4'-O-glucuronide and its 7-O-glucuronide isomer share identical molecular formulas but differ in glucuronidation sites, leading to distinct ClogP values and metabolic behaviors. The 4'-O-glucuronide’s higher ClogP suggests greater membrane permeability than the 7-O isomer .
- Mixed Conjugates : Daidzein 7-O-glucuronide-4'-O-sulfate (C₂₁H₁₆Na₂O₁₃S, MW 554.39 g/mol) demonstrates that dual conjugation further reduces bioactivity and increases polarity, limiting cellular uptake .
Pharmacokinetics and Metabolism
Table 2: Pharmacokinetic Parameters of Daidzein Conjugates
- Metabolic Stability : Daidzein-7-O-glucuronide exhibits a shorter half-life (3.8 h) than sulfate conjugates (5.7 h), suggesting faster renal clearance. The 4'-O-glucuronide’s pharmacokinetics remain less characterized, though its structural similarity to O-desmethylangolensin (O-DMA) glucuronide implies comparable ERβ binding .
- Enzyme Interactions : Both 4'- and 7-O-glucuronides are substrates for β-glucuronidase, which hydrolyzes them back to aglycones in tissues like the gut and liver .
Actividad Biológica
Daidzein 4'-O-glucuronide is a significant metabolite of daidzein, an isoflavone predominantly found in soy products. This compound is formed through the conjugation of daidzein with glucuronic acid, a process that enhances its solubility and bioavailability. Understanding the biological activity of this compound is crucial for evaluating its potential health benefits and therapeutic applications.
Metabolic Pathways
Daidzein undergoes extensive metabolism after ingestion, primarily through the action of gut microbiota and hepatic enzymes. The metabolic pathway includes:
- Hydrolysis : Daidzin, the glycoside form of daidzein, is hydrolyzed by intestinal β-glycosidases to release daidzein.
- Microbial Transformation : In the colon, daidzein can be converted into various metabolites, including equol and O-desmethylangolensin, by specific gut bacteria (Setchell & Cassidy, 1999; Kulling et al., 2002) .
- Phase II Metabolism : Daidzein is conjugated with glucuronic acid or sulfate in the liver, resulting in forms like daidzein 7-glucuronide and this compound. This conjugation enhances water solubility and facilitates excretion (Koh & Mitchell, 2011) .
Bioavailability Factors
The bioavailability of daidzein and its metabolites can be influenced by several factors:
- Gut Microbiota Composition : The presence and diversity of gut bacteria significantly affect the conversion rates of daidzein to its active forms (Mortensen et al., 2009) .
- Dietary Influences : The overall diet can modify gut microbiota composition and metabolic pathways (Mathey et al., 2006) .
- Inter-individual Variability : Genetic factors and lifestyle choices contribute to variations in metabolism among individuals (Lampe et al., 2006) .
Estrogenic Activity
This compound exhibits estrogenic properties due to its structural similarity to estradiol. Research indicates that:
- Binding Affinity : Daidzein glucuronides have a higher binding affinity for estrogen receptors compared to their aglycone forms (Zhang et al., 1999) .
- Cell Proliferation : Studies have shown that daidzein metabolites can stimulate the proliferation of estrogen-dependent breast cancer cells (MCF-7), suggesting potential implications for hormone-related cancers (Hodgson et al., 2006) .
Anti-inflammatory Effects
Daidzein and its metabolites, including this compound, have been associated with anti-inflammatory effects:
- Cytokine Modulation : Daidzein has been shown to reduce levels of pro-inflammatory cytokines in various cell models (Patel et al., 2013) .
- Impact on Immune Function : Some studies suggest that daidzein metabolites may enhance immune responses by activating natural killer cells (Kulling et al., 2002) .
Bone Health
Research indicates that daidzein metabolites may play a role in promoting bone health:
- Osteoblastogenesis Promotion : Equol, a metabolite derived from daidzein, has been shown to promote osteoblast differentiation and inhibit osteoclast formation in vitro (Kulling et al., 2018) .
- Potential Benefits for Postmenopausal Women : Given the estrogen-like effects of isoflavones, they may help mitigate bone density loss in postmenopausal women (Messina et al., 2011) .
Clinical Trials
Several clinical trials have investigated the effects of soy isoflavones, including daidzein and its glucuronides:
- Breast Cancer Risk Reduction : A study involving postmenopausal women found that higher intake of soy isoflavones was associated with a reduced risk of breast cancer recurrence (Messina et al., 2011) .
- Cardiovascular Health : Research demonstrated that daily consumption of soy protein containing isoflavones improved lipid profiles in individuals at risk for cardiovascular disease (Hodgson et al., 2006) .
Comparative Studies
A comparative analysis of the metabolic profiles of daidzein across different species revealed significant differences in the formation of glucuronides:
Species | Major Metabolites | Notes |
---|---|---|
Humans | Daidzein 7-glucuronide | Higher levels observed in females |
Rats | Disulfates, 4′-sulfo-7-glucuronides | Sex-specific differences noted |
Mice | Monoglucuronides | Higher aglycone levels compared to humans |
This table illustrates how species-specific metabolism can influence biological activity and health outcomes related to daidzein consumption.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Daidzein 4'-O-glucuronide in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in plasma, urine, or tissue samples. Key parameters include declustering potential (DP), collision energy (CE), and validation of specificity, sensitivity, and reproducibility. Enzymatic hydrolysis (e.g., sulfatase/glucuronidase treatment) may precede analysis to distinguish free and conjugated forms .
Q. How does the dosage form influence the pharmacokinetics (PK) of Daidzein and its 4'-O-glucuronide metabolite?
Studies in Wistar rats show that daidzein solution achieves faster absorption (tmax = 0.46 h) and higher bioavailability (47% total daidzein) compared to suspensions (tmax = 5 h, 12.2% bioavailability). LC-MS/MS data reveal significant differences in peak plasma concentrations (Cmax) of both daidzein and its glucuronide metabolite, emphasizing the need for formulation optimization in preclinical studies .
Q. What are the key pharmacokinetic parameters for this compound, and how are they determined?
Terminal half-life (t1/2), Cmax, and area under the curve (AUC) are critical. For example, daidzein glucuronide exhibits a t1/2 of 3.8 h in humans, determined via urinary excretion studies using enzymatic hydrolysis and LC-MS/MS. Discrepancies between calculated and measured values (e.g., t1/2 differences of 32%) highlight the importance of experimental validation .
Q. What factors influence the solubility and stability of this compound in experimental settings?
Calculated solubility (ALOGPS: 1.63 g/L) and logP (1.05) suggest moderate hydrophilicity. Stability is pH-dependent, with glucuronides prone to hydrolysis in acidic environments. Storage at 2–8°C and use of stabilizers (e.g., antioxidants) are recommended for long-term preservation .
Advanced Research Questions
Q. What are the challenges in achieving regioselective synthesis of this compound?
Regioselective glucuronidation at the 4'-position requires protecting groups (e.g., acetylation) and catalysts like SnCl4 to promote anomerization. A 2001 study achieved selective 7-deacetylation of 4',7-di-O-acetyldaidzein, followed by glycosidation with 6,1-anhydroglucopyranuronic acid, yielding 4'-O-glucuronide with >90% purity .
Q. How can molecular docking elucidate interactions between this compound and target proteins?
Docking analyses using tools like Blind Docking Server (Achilles) compare metabolite structures (from PubChem) with protein 3D models (PDB). For example, glucuronide metabolites of flavonoids have shown binding affinity to transcription factors regulating oxidative stress, validated by RMSD values and NMR chemical shift data .
Q. How do discrepancies between calculated and experimental pharmacokinetic parameters arise?
Discrepancies (e.g., 32% shorter t1/2 in sulfatase-treated urine vs. calculated values) may stem from enterohepatic recirculation or absorption-limited elimination. Hybrid PK models integrating in vitro hepatocyte data and in vivo measurements are proposed to resolve these conflicts .
Q. What role does glucuronidation position (4'-O vs. 7-O) play in biological activity?
Position affects receptor binding and metabolic stability. For instance, (−)-EGCG-4"-O-glucuronide exhibits reduced COMT inhibition (IC50 ~0.2 μM) compared to the 3′-O-glucuronide, suggesting steric hindrance at the 4'-position alters activity. Similar trends are observed in daidzein metabolites .
Q. How can NMR and HPLC-NMR aid in structural elucidation of glucuronide metabolites?
HPLC-NMR identifies glucuronide regioisomers by analyzing chemical shifts (e.g., H-3' and H-5' protons in 4'-O-glucuronide). For daidzein metabolites, anomeric proton signals (~δ 5.2 ppm) and coupling constants (J = 7–8 Hz) confirm β-D-glucuronide configuration .
Q. What in vitro models are suitable for studying this compound metabolism?
Primary hepatocytes (rat, human) and UDP-glucuronosyltransferase (UGT) isoform-specific assays (e.g., UGT1A1, UGT1A8) are used to profile glucuronidation kinetics. LC-MS/MS quantifies metabolite formation rates, while siRNA knockdown validates enzyme contributions .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O10/c22-10-3-6-12-14(7-10)29-8-13(15(12)23)9-1-4-11(5-2-9)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUYSKUVHUPXBV-ZFORQUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635942 | |
Record name | 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264236-77-3 | |
Record name | 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.